Dual C-5/C-7 Chlorine Electrophilic Sites Enable Sequential Derivatization Unavailable in Mono-Chlorinated Analogs
The target compound possesses two chlorine atoms at C-5 and C-7, compared to only one chlorine atom (C-7) in 7-chloro-2-(methylthio)thiazolo[4,5-d]pyrimidine (CAS 119011-56-2). This structural difference enables chemoselective sequential nucleophilic aromatic substitution (SNAr) reactions, where C-7 is typically more reactive toward primary amines under mild conditions, followed by C-5 displacement under more forcing conditions or with alternative nucleophiles [1]. The mono-chlorinated analog 119011-56-2 has been explicitly described as an intermediate in the synthesis of 2,7-diamino-thiazolo[4,5-d]pyrimidine EGFR inhibitors, where substitution occurs exclusively at C-7 [1]. The target compound extends this synthetic capacity to both C-5 and C-7 positions, effectively doubling the diversity points accessible from a single building block.
| Evidence Dimension | Number of reactive chlorine sites available for sequential nucleophilic aromatic substitution |
|---|---|
| Target Compound Data | 2 chlorine atoms (C-5 and C-7); molecular formula C₆H₃Cl₂N₃S₂ |
| Comparator Or Baseline | 7-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidine (CAS 119011-56-2): 1 chlorine atom (C-7 only); formula C₆H₄ClN₃S₂ |
| Quantified Difference | 2 reactive sites vs. 1 reactive site (2× synthetic diversification capacity); molecular weight difference: 252.14 vs. 217.70 Da |
| Conditions | Based on structural comparison; SNAr reactivity inferred from general thiazolo[4,5-d]pyrimidine reaction chemistry |
Why This Matters
For medicinal chemistry programs requiring SAR exploration at both C-5 and C-7 positions from a single intermediate, the dual-chlorinated compound eliminates the need for separate building block procurement and enables more efficient parallel library synthesis.
- [1] Lin R, Johnson SG, Connolly PJ, et al. Synthesis and evaluation of 2,7-diamino-thiazolo[4,5-d]pyrimidine analogues as anti-tumor epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. Bioorg Med Chem Lett. 2009;19(8):2333-2337. doi:10.1016/j.bmcl.2009.02.021 View Source
